molecular formula C9H8N2O3 B3050987 Acetic acid, (1H-indazol-6-yloxy)- CAS No. 30226-20-1

Acetic acid, (1H-indazol-6-yloxy)-

Cat. No. B3050987
CAS RN: 30226-20-1
M. Wt: 192.17 g/mol
InChI Key: UOHHAYUZCIPNQT-UHFFFAOYSA-N
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Description

“Acetic acid, (1H-indazol-6-yloxy)-” is a chemical compound that includes an acetic acid moiety and an indazole moiety . Indazole is a heterocyclic aromatic organic compound that has wide applications in medicinal chemistry . Acetic acid is an acidic, colorless liquid and organic compound with the chemical formula CH3COOH .


Synthesis Analysis

The synthesis of indazole derivatives involves various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds . For instance, a Cu (OAc) 2 -catalyzed synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .


Molecular Structure Analysis

The molecular structure of “Acetic acid, (1H-indazol-6-yloxy)-” includes an acetic acid moiety and an indazole moiety . The molecular formula is C9H8N2O3 .


Chemical Reactions Analysis

Indazole-containing compounds undergo various chemical reactions. For instance, a Cu (OAc) 2 -catalyzed reaction forms an N–N bond in DMSO under O2 atmosphere .

properties

IUPAC Name

2-(1H-indazol-6-yloxy)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-9(13)5-14-7-2-1-6-4-10-11-8(6)3-7/h1-4H,5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOHHAYUZCIPNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OCC(=O)O)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70184326
Record name Acetic acid, (1H-indazol-6-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, (1H-indazol-6-yloxy)-

CAS RN

30226-20-1
Record name Acetic acid, (1H-indazol-6-yloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030226201
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, (1H-indazol-6-yloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70184326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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